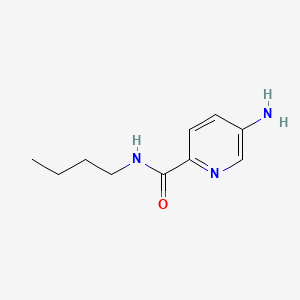

5-Amino-N-butylpyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-N-butylpyridine-2-carboxamide is a chemical compound with the linear formula C10H15N3O . It has a molecular weight of 193.25 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H15N3O/c1-2-3-6-12-10(14)9-5-4-8(11)7-13-9/h4-5,7H,2-3,6,11H2,1H3,(H,12,14) . This indicates that the molecule consists of a pyridine ring with an amino group at the 5-position and a butylcarboxamide group attached to the nitrogen atom. Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 193.25 and a molecular formula of C10H15N3O . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Dual Src/Abl Kinase Inhibition

A series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, including structures similar to 5-Amino-N-butylpyridine-2-carboxamide, have demonstrated potent inhibition of Src/Abl kinases. These compounds exhibit excellent antiproliferative activity against various hematological and solid tumor cell lines. One such compound was notably effective in a chronic myelogenous leukemia (CML) xenograft model, showing complete tumor regressions with low toxicity at multiple dose levels, indicating potential for oncology applications (Lombardo et al., 2004).

Non-Linear Optical (NLO) Properties and Anticancer Activity

Water-mediated synthesis of compounds structurally related to this compound has been explored, revealing not only a straightforward synthetic route but also the potential for non-linear optical (NLO) properties and anticancer activity. Molecular docking studies suggest that such compounds may inhibit tubulin polymerization, a mechanism that can contribute to anticancer activity. This highlights the versatility of 5-amino-pyridine derivatives in developing materials with unique optical properties and therapeutic potential (Jayarajan et al., 2019).

Synthesis and Potential MAO-B Imaging

The synthesis and evaluation of N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide, a compound related to this compound, for potential use as a monoamine oxidase B (MAO-B) imaging tracer in positron emission tomography (PET) have been reported. This research underscores the relevance of such compounds in the development of diagnostic tools for neuropsychiatric diseases, demonstrating the broader applicability of 5-amino-pyridine derivatives in medical imaging (Beer et al., 1995).

Electrocatalytic Carboxylation in Ionic Liquid

An innovative electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine, a compound closely related to this compound, with CO2 in an ionic liquid highlights a sustainable approach to synthesizing valuable carboxamides. This method emphasizes the environmental benefits and efficiency of using ionic liquids in chemical synthesis, particularly for compounds with potential pharmaceutical applications (Feng et al., 2010).

Safety and Hazards

The safety information for 5-Amino-N-butylpyridine-2-carboxamide indicates that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection, and if in eyes, rinsing cautiously with water for several minutes .

Propiedades

IUPAC Name |

5-amino-N-butylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-2-3-6-12-10(14)9-5-4-8(11)7-13-9/h4-5,7H,2-3,6,11H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJFNINTLPVGRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=NC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate](/img/structure/B581724.png)

![6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581730.png)

![Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate](/img/structure/B581743.png)

![Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate](/img/structure/B581744.png)

![Benzyl N-[1-(4-bromophenyl)ethyl]carbamate](/img/structure/B581745.png)